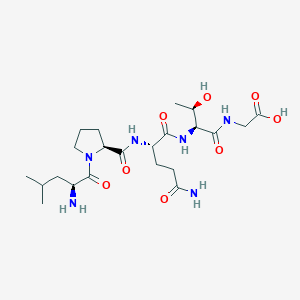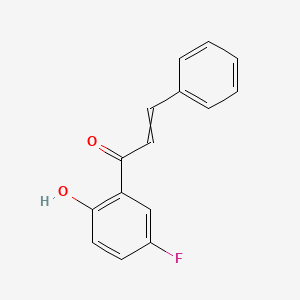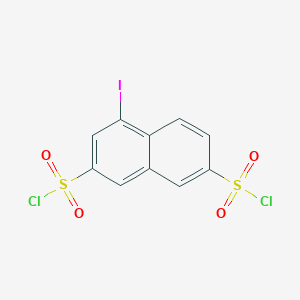
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonyl dichloride, 4-iodo-: is a chemical compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two sulfonyl chloride groups and an iodine atom attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- typically involves the sulfonation of naphthalene followed by chlorination and iodination. The general steps are as follows:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Chlorination: The sulfonic acid groups are then converted to sulfonyl chlorides using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The sulfonyl chloride groups in 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- are highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: The iodine atom can be reduced to form the corresponding naphthalene derivative without the iodine substituent.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products:
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of functional materials with specific properties such as conductivity and fluorescence.
Biology and Medicine:
Bioconjugation: Employed in the modification of biomolecules for labeling and detection purposes.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Industry:
Polymer Chemistry: Used in the synthesis of sulfonated polymers with applications in ion exchange resins and membranes.
Dye and Pigment Industry: Utilized in the production of dyes and pigments with specific color properties.
Mecanismo De Acción
The mechanism of action of 2,7-Naphthalenedisulfonyl dichloride, 4-iodo- involves its reactivity towards nucleophiles due to the presence of sulfonyl chloride groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives. The iodine atom can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile.
Comparación Con Compuestos Similares
1,5-Naphthalenedisulfonyl dichloride: Similar structure but with sulfonyl chloride groups at the 1 and 5 positions.
4,4’-Methylenebis(benzenesulfonyl chloride): Contains two benzenesulfonyl chloride groups linked by a methylene bridge.
Biphenyl-4,4’-disulfonyl chloride: Features two sulfonyl chloride groups on a biphenyl scaffold.
Propiedades
Número CAS |
652156-94-0 |
|---|---|
Fórmula molecular |
C10H5Cl2IO4S2 |
Peso molecular |
451.1 g/mol |
Nombre IUPAC |
4-iodonaphthalene-2,7-disulfonyl chloride |
InChI |
InChI=1S/C10H5Cl2IO4S2/c11-18(14,15)7-1-2-9-6(3-7)4-8(5-10(9)13)19(12,16)17/h1-5H |
Clave InChI |
ITZWGJVRYORKDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


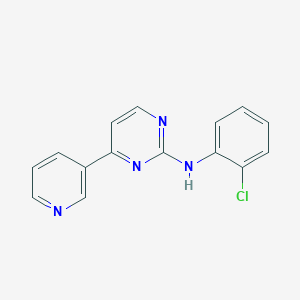
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-](/img/structure/B15161914.png)
![3,3'-[Dodecane-1,12-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B15161917.png)
![5-Bromo-2-[2-(bromomethyl)prop-2-en-1-yl]-4-chlorobenzonitrile](/img/structure/B15161925.png)
![[Silanetetrayltetra(ethane-2,1-diyl)]tetrakis[diethenyl(methyl)silane]](/img/structure/B15161933.png)
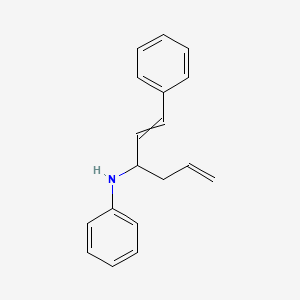
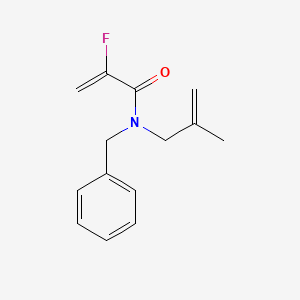
![1-[(Prop-1-en-1-yl)oxy]decane](/img/structure/B15161951.png)
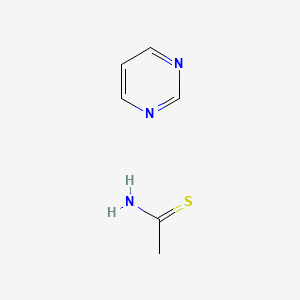
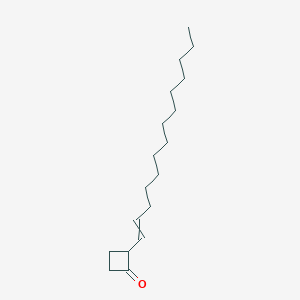
![3-Hydroxy-4-methyl-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15161981.png)
